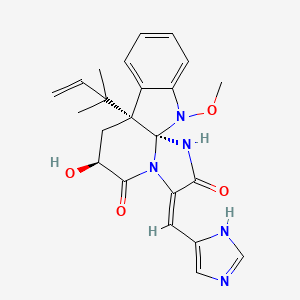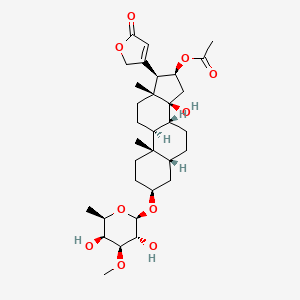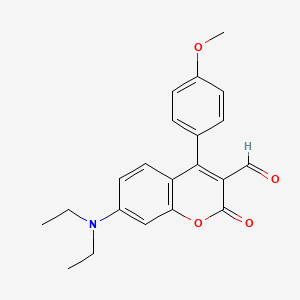
N-Me-N-bis(PEG3-OH)
描述
N-Me-N-bis(PEG3-OH) is a branched polyethylene glycol (PEG) derivative with two terminal hydroxyl groups. This compound is known for its high solubility and hydrophilicity, making it a versatile reagent in various chemical and biological applications. The molecular formula of N-Me-N-bis(PEG3-OH) is C17H37NO8, and it has a molecular weight of 383.5 g/mol .
作用机制
Target of Action
N-Me-N-bis(PEG3-OH) is a branched Polyethylene Glycol (PEG) derivative with two terminal hydroxyl groups . It is primarily used as a linker in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules . The primary targets of N-Me-N-bis(PEG3-OH) are the proteins or ligands that it is designed to link together in the formation of PROTACs .
Mode of Action
The hydroxyl groups present in N-Me-N-bis(PEG3-OH) enable further derivatization or replacement with other reactive functional groups . This allows N-Me-N-bis(PEG3-OH) to form covalent bonds with the target proteins or ligands, effectively linking them together . The resulting PROTAC molecule can then interact with its targets and induce their degradation .
Biochemical Pathways
The specific biochemical pathways affected by N-Me-N-bis(PEG3-OH) depend on the proteins or ligands it is used to link together in the formation of PROTACs . By inducing the degradation of these targets, N-Me-N-bis(PEG3-OH) can influence various biochemical pathways in which these targets play a role .
Pharmacokinetics
As a peg derivative, it is likely to exhibit the general pharmacokinetic properties of peg compounds, which include increased water solubility and decreased immunogenicity . These properties can enhance the bioavailability of the compound and its linked targets .
Result of Action
The molecular and cellular effects of N-Me-N-bis(PEG3-OH) are primarily related to its role in the formation of PROTACs . By linking together specific proteins or ligands, N-Me-N-bis(PEG3-OH) can induce their degradation, potentially altering cellular processes in which these targets are involved .
Action Environment
The action, efficacy, and stability of N-Me-N-bis(PEG3-OH) can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the reactivity of the hydroxyl groups in N-Me-N-bis(PEG3-OH), potentially influencing its ability to form covalent bonds with target proteins or ligands . Additionally, the presence of other reactive species in the environment can also interact with N-Me-N-bis(PEG3-OH), potentially affecting its stability and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-N-bis(PEG3-OH) typically involves the reaction of a polyethylene glycol derivative with a methylamine compound. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The hydroxyl groups at the terminal ends of the PEG chains enable further derivatization or replacement with other reactive functional groups .
Industrial Production Methods
In an industrial setting, the production of N-Me-N-bis(PEG3-OH) involves large-scale organic synthesis techniques. These methods require specialized equipment and safety measures to handle the reagents and ensure the purity of the final product. The compound is typically stored at low temperatures (-20°C) to maintain its stability .
化学反应分析
Types of Reactions
N-Me-N-bis(PEG3-OH) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Halides and amines
科学研究应用
N-Me-N-bis(PEG3-OH) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a linker in bioconjugation.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance the solubility of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and other materials requiring high solubility and hydrophilicity
相似化合物的比较
Similar Compounds
N-Me-N-bis(PEG4-OH): Similar structure but with an additional ethylene glycol unit, resulting in a higher molecular weight and slightly different properties.
N-Me-N-bis(PEG2-OH): Shorter PEG chains, leading to lower molecular weight and different solubility characteristics
Uniqueness
N-Me-N-bis(PEG3-OH) is unique due to its specific chain length, which provides an optimal balance between solubility and hydrophilicity. This makes it particularly suitable for applications requiring precise control over these properties .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO8/c1-18(2-6-21-10-14-25-16-12-23-8-4-19)3-7-22-11-15-26-17-13-24-9-5-20/h19-20H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUZCSHYMKKGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCO)CCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187188 | |
| Record name | 3,6,9,15,18,21-Hexaoxa-12-azatricosane-1,23-diol, 12-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055046-22-3 | |
| Record name | 3,6,9,15,18,21-Hexaoxa-12-azatricosane-1,23-diol, 12-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055046-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,15,18,21-Hexaoxa-12-azatricosane-1,23-diol, 12-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


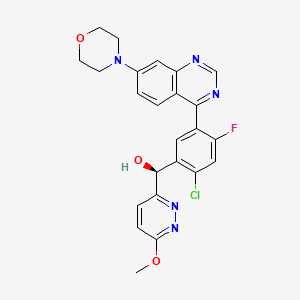
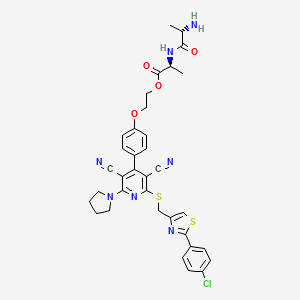
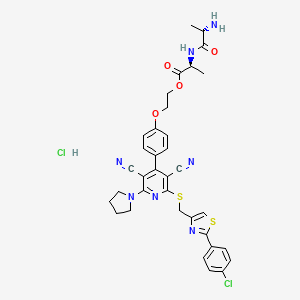
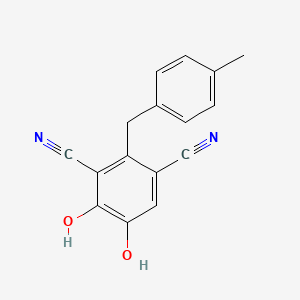
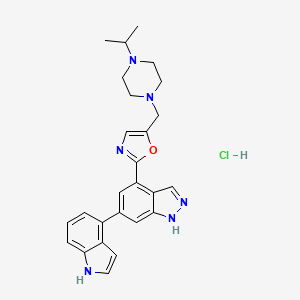
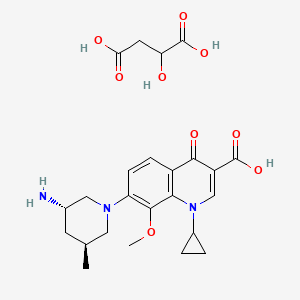
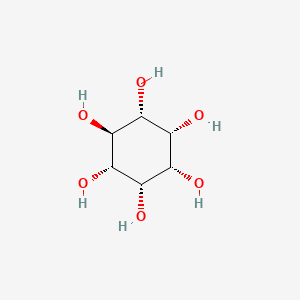
![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)
